Specific Scientific Field: This application falls under the field of Oncology, specifically the treatment of Triple-Negative Breast Cancer (TNBC).
Summary of the Application: BOS-172722 is a highly potent, selective, and orally bioavailable inhibitor of spindle assembly checkpoint kinase MPS1 . It has been found to induce significant sensitization to death, particularly in highly proliferative TNBC cell lines with compromised spindle assembly checkpoint activity .
Methods of Application or Experimental Procedures: BOS-172722 treatment alone or in combination with paclitaxel has been used in in-vivo pharmacodynamic experiments . It potently inhibits the spindle assembly checkpoint induced by paclitaxel in human tumor xenograft models of TNBC .
Results or Outcomes: The treatment with BOS-172722 results in significant in-vivo efficacy, with robust tumor regressions observed for the combination of BOS-172722 and paclitaxel versus either agent alone in long-term efficacy studies in multiple human tumor xenograft TNBC models .
Specific Scientific Field: This application is in the field of Oncology, specifically the treatment of Advanced Nonhaematologic Malignancies.
Summary of the Application: BOS-172722 has been studied for its potential application in the treatment of advanced nonhaematologic malignancies .
Methods of Application or Experimental Procedures: The safety and tolerability of BOS-172722 when administered as monotherapy and in combination with paclitaxel in participants with advanced nonhaematologic malignancies are being assessed .
Results or Outcomes: The study aims to establish the maximum tolerated dose and recommended Phase 2 dose of BOS-172722 in combination with paclitaxel in those participants .
Specific Scientific Field: This application is in the field of Cell Biology, specifically the study of Mitotic Slippage.
Summary of the Application: BOS-172722 is a pyrido[3,4-d]pyrimidine developed by Boston Pharmaceuticals. It has been shown to inhibit Mps1 with an IC50 of 11 nM, in vitro . It is being studied for its potential role in preventing mitotic slippage, a cellular process that can lead to aneuploidy and genomic instability .
Methods of Application or Experimental Procedures: The compound is used in in-vitro studies to assess its efficacy in inhibiting Mps1, a key player in the spindle assembly checkpoint (SAC). The SAC is a cellular control mechanism that ensures proper chromosome segregation during mitosis .
Results or Outcomes: BOS-172722 exhibited modest efficacy as a monotherapy in xenograft studies, but exerted strong synergistic effects in combination with Paclitaxel in triple-negative breast cancer (TNBC) cell lines .
Specific Scientific Field: This application is in the field of Genetics, specifically the study of Genomic Stability.
Summary of the Application: BOS-172722 is being studied for its potential role in preventing mitotic slippage, a cellular process that can lead to aneuploidy and genomic instability .
BOS-172722, also known as CCT289346, is a selective inhibitor of the spindle assembly checkpoint kinase MPS1 (monopolar spindle 1). This compound has garnered attention for its potential as an anticancer agent, particularly in treating aggressive forms of breast cancer, such as triple-negative breast cancer (TNBC). By inhibiting MPS1, BOS-172722 disrupts the regulatory mechanisms that ensure proper chromosome segregation during cell division, leading to increased cell death in cancerous cells that rely on these pathways for survival .
There is no scientific research available on the mechanism of action for this specific compound.
If this compound is of future interest, research could explore:
BOS-172722 primarily functions through its interaction with the MPS1 kinase. The binding of BOS-172722 to MPS1 inhibits its activity, which normally facilitates the proper alignment and segregation of chromosomes during mitosis. This inhibition results in accelerated cell division and increased errors in chromosome segregation, ultimately leading to cellular apoptosis in cancer cells .
The key reactions can be summarized as follows:
The synthesis of BOS-172722 involves multi-step organic reactions that construct its complex molecular structure. Key steps typically include:
BOS-172722 is primarily researched for its applications in oncology:
Interaction studies have shown that BOS-172722 effectively alters the cellular response to other drugs:
BOS-172722 shares structural and functional similarities with several other kinase inhibitors but stands out due to its selectivity for MPS1. Here are some similar compounds:
Compound Name | Target Kinase | Unique Features |
---|---|---|
CCT241161 | MPS1 | Earlier generation MPS1 inhibitor |
AZD2811 | Aurora A Kinase | Broad-spectrum kinase inhibitor |
PF-03814735 | Plk1 | Targets polo-like kinase involved in mitosis |
LY2603618 | Chk1 | Inhibits checkpoint kinase 1 for DNA damage response |
BOS-172722's selectivity for MPS1 and its demonstrated synergistic effects with established chemotherapeutics like paclitaxel make it a unique candidate in cancer therapy development. Its ability to induce apoptosis specifically in highly proliferative cancer cells positions it as a promising therapeutic agent.
Bos172722 possesses the molecular formula C24H30N8O with a molecular weight of 446.5 grams per mole, representing a complex heterocyclic compound that incorporates multiple pharmacologically relevant structural elements. The compound exhibits a computed density of 1.25 grams per cubic centimeter and demonstrates specific physicochemical properties that contribute to its biological activity profile. The Chemical Abstracts Service registry number 1578245-44-9 uniquely identifies this compound in chemical databases, facilitating accurate identification and cross-referencing across scientific literature. The compound's structure includes strategically positioned nitrogen atoms within both the pyrido[3,4-d]pyrimidine core and the triazole substituent, creating multiple sites for potential hydrogen bonding interactions with target proteins. The ethoxy substituent provides additional flexibility in the molecular framework while maintaining appropriate lipophilicity characteristics for cellular penetration.
The three-dimensional configuration of Bos172722 reveals a rigid planar core structure with specific angular relationships between substituent groups that optimize binding interactions with the target kinase active site. InChI (International Chemical Identifier) key SGWLRDAOCLITOM-UHFFFAOYSA-N provides a standardized computational representation of the molecular structure, enabling precise structural communication across computational chemistry platforms. The simplified molecular-input line-entry system representation CCOc1cc(ccc1Nc1ncc2cc(C)nc(NCC(C)(C)C)c2n1)-c1nncn1C effectively captures the connectivity pattern of all atoms within the molecule. These structural identifiers facilitate accurate database searches and support computational modeling studies essential for understanding structure-activity relationships.
The pyrido[3,4-d]pyrimidine core of Bos172722 represents a novel heterocyclic framework that was previously unprecedented in kinase inhibitor design. This bicyclic system consists of a pyridine ring fused to a pyrimidine ring, creating a rigid planar structure that provides an optimal geometry for ATP-competitive binding within kinase active sites. The fusion pattern between the six-membered rings generates specific electronic properties that enhance binding affinity while maintaining selectivity against structurally related kinases. The nitrogen atoms positioned at strategic locations within this core structure participate in critical hydrogen bonding interactions with amino acid residues in the kinase hinge region, particularly contributing to the high potency observed for Monopolar spindle 1 kinase inhibition.
Structural analysis reveals that the pyrido[3,4-d]pyrimidine framework offers distinct advantages over traditional kinase inhibitor scaffolds, including enhanced metabolic stability and reduced susceptibility to common biotransformation pathways. The electronic properties of this heterocyclic system contribute to the compound's ability to achieve nanomolar potency while maintaining excellent selectivity profiles across the human kinome. Computational studies have demonstrated that the planar geometry of the pyrido[3,4-d]pyrimidine core facilitates optimal stacking interactions with aromatic residues in the ATP binding pocket, contributing significantly to the observed binding affinity. The specific fusion pattern creates a unique electronic environment that distinguishes this scaffold from other bicyclic heterocycles commonly employed in kinase inhibitor development.
The pyrido[3,4-d]pyrimidine core exhibits remarkable chemical stability under physiological conditions, with resistance to hydrolytic degradation and minimal susceptibility to oxidative metabolism. This inherent stability represents a significant advantage over other heterocyclic scaffolds that may undergo rapid biotransformation, leading to reduced therapeutic efficacy and potential formation of active metabolites. The nitrogen distribution pattern within the core structure creates multiple sites for potential derivatization, enabling systematic structure-activity relationship exploration while maintaining the essential binding interactions required for kinase inhibition. The rigidity of this bicyclic system ensures consistent spatial orientation of substituent groups, facilitating predictable structure-activity relationships and enabling rational optimization strategies.
The functional group architecture of Bos172722 incorporates specific modifications designed to optimize both binding affinity and pharmacokinetic properties through systematic substituent effects analysis. The 6-methyl substituent on the pyrido[3,4-d]pyrimidine core serves multiple critical functions, including enhancement of metabolic stability and improvement of selectivity against related kinases, particularly cyclin-dependent kinase 2. This methyl group effectively blocks specific cytochrome P450-mediated metabolism pathways that were identified as major clearance mechanisms for earlier analogs in this chemical series. The strategic placement of this methyl substituent demonstrates how minimal structural modifications can produce profound effects on both pharmacological activity and metabolic stability profiles.
The neopentyl chain attached to the 8-position of the pyrido[3,4-d]pyrimidine core represents a carefully optimized structural element that significantly contributes to the compound's selectivity and potency profile. This bulky aliphatic substituent creates specific hydrophobic interactions within a unique binding pocket formed by reordering of the kinase activation loop into an inactive conformation. The branched nature of the neopentyl group provides an excellent shape complementarity match to this hydrophobic pocket, resulting in multiple favorable van der Waals contacts that enhance binding affinity while simultaneously contributing to kinase selectivity. Systematic structure-activity relationship studies have demonstrated that the specific geometry and size of the neopentyl substituent are critical for maintaining optimal activity levels.
The ethoxy group positioned on the phenyl ring provides additional selectivity determinants through interactions with a specific selectivity pocket above the kinase hinge region. This substituent creates favorable binding interactions while simultaneously preventing binding to related kinases that lack complementary binding sites for this functional group. The triazole moiety attached to the phenyl ring contributes to the overall binding affinity through specific electronic effects and potential additional binding interactions, although crystallographic studies suggest that this group may not form direct hydrogen bonds with the target protein. The combination of these functional group modifications creates a synergistic effect that results in the exceptional potency and selectivity profile observed for Bos172722.
Optimization studies have focused on developing efficient methods for introducing the critical 6-methyl substituent that provides enhanced metabolic stability. Various synthetic approaches have been evaluated to achieve regioselective methylation while minimizing the formation of unwanted positional isomers that could compromise the biological activity profile. The synthetic strategy incorporates protection and deprotection sequences where necessary to ensure selective functionalization of specific positions within the heterocyclic framework. Advanced synthetic methodologies, including microwave-assisted reactions and flow chemistry techniques, have been explored to improve reaction efficiency and reduce synthesis time while maintaining high product purity levels.
The synthesis of key intermediates for Bos172722 production involves several critical transformations that establish the foundation for subsequent functionalization steps. The preparation begins with 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine, which serves as a versatile building block for introducing both the amine substituents and the aryl functionalities required for optimal biological activity. This intermediate undergoes selective oxidation to the corresponding sulfone derivative, which significantly enhances its reactivity toward nucleophilic substitution reactions with formamide derivatives. The oxidation step employs meta-chloroperoxybenzoic acid under controlled conditions to ensure complete conversion while minimizing over-oxidation or other side reactions that could compromise yield or product quality.
Alternative synthetic approaches have been developed to address specific challenges encountered during intermediate synthesis, particularly those related to regioselectivity and functional group compatibility. Direct substitution methods have been explored for certain transformations, enabling more streamlined synthetic routes that reduce the number of synthetic steps and improve overall efficiency. The optimization of reaction conditions, including temperature, solvent selection, and catalyst loading, has been systematically investigated to maximize yields while maintaining acceptable reaction times and minimizing the formation of impurities that could complicate purification procedures.
The introduction of the critical 6-methyl substituent represents a key innovation in the optimization of Bos172722 that addresses fundamental metabolic stability challenges identified in earlier analogs. Initial compounds in the pyrido[3,4-d]pyrimidine series demonstrated excellent potency and selectivity but suffered from rapid turnover in human liver microsomes, limiting their potential for clinical development. Extensive metabolite identification studies revealed that the primary sites of metabolism were not easily identifiable through conventional approaches, and traditional strategies for improving metabolic stability, such as reducing lipophilicity, proved unsuccessful for this chemical series. The breakthrough came with the discovery that introducing a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core dramatically improved human liver microsomal stability without compromising biological activity.
Mechanistic studies suggest that the 6-methyl group functions by blocking the recognition of specific pharmacophore patterns by cytochrome P450 enzymes, particularly those responsible for oxidative metabolism at distant sites within the molecule. This finding was particularly surprising because the methyl group appears to protect the aniline portion of the molecule from metabolism, despite being located at a considerable distance from the presumed site of biotransformation. The methyl substituent likely alters the overall conformational profile of the molecule or modifies the electronic properties in ways that reduce the affinity for specific cytochrome P450 isoforms. This mechanism represents a novel approach to addressing metabolic stability challenges and has implications for the design of other pharmaceutical compounds facing similar stability issues.
Synthetic methods for introducing the 6-methyl group have been optimized to ensure high regioselectivity and minimal formation of positional isomers. The methylation reaction typically employs alkylating agents under basic conditions, with careful control of reaction parameters to prevent over-alkylation or migration of the methyl group to alternative positions. The synthetic approach has been validated through extensive analytical characterization, including nuclear magnetic resonance spectroscopy and mass spectrometry, to confirm the precise location of the methyl substituent and verify the absence of structural isomers that could compromise biological activity. The success of this methylation strategy has provided a general approach for improving the metabolic stability of related pyrido[3,4-d]pyrimidine analogs.
Comprehensive structure-activity relationship studies for Bos172722 have revealed critical insights into the molecular determinants of both potency and selectivity for Monopolar spindle 1 kinase inhibition. These investigations encompass systematic modifications of each major structural component, including the pyrido[3,4-d]pyrimidine core, the neopentyl substituent, the aniline moiety, and the triazole functionality. The studies have employed both biochemical kinase assays at physiologically relevant ATP concentrations and cellular assays measuring kinase autophosphorylation to ensure that structure-activity relationships translate from isolated enzyme systems to more complex cellular environments. The comprehensive nature of these studies has enabled the identification of structure-activity relationship patterns that guide ongoing optimization efforts and provide fundamental insights into the molecular basis of kinase selectivity.
Crystal structure analysis of Bos172722 bound to Monopolar spindle 1 kinase has provided molecular-level insights into the binding interactions that underlie the observed structure-activity relationships. The co-crystal structure reveals that the pyrido[3,4-d]pyrimidine core binds to the kinase hinge region through specific hydrogen bonding interactions, while the 6-methyl group that enhances metabolic stability is positioned adjacent to the gatekeeper residue methionine 602. The ethoxy moiety that contributes to selectivity binds within a selectivity pocket above the hinge region, creating favorable interactions that are not available in related kinases. The triazole moiety, somewhat surprisingly, does not engage in direct hydrogen bonding interactions with the protein, suggesting that its contribution to binding affinity may involve indirect effects on molecular conformation or desolvation energy.
The structure-activity relationship studies have enabled the development of predictive models for designing related analogs with improved properties. These models incorporate both the crystallographic binding mode information and the extensive biochemical and cellular activity data generated through systematic analog synthesis and testing. The predictive capability of these models has been validated through the successful design of additional analogs that achieve the desired activity profiles, confirming the utility of the structure-activity relationship approach for guiding medicinal chemistry optimization efforts.
The neopentyl chain attached to the 8-position of the pyrido[3,4-d]pyrimidine core plays a fundamental role in determining both the potency and selectivity profile of Bos172722. Crystallographic analysis reveals that this branched aliphatic substituent binds to a hydrophobic pocket that is created through a conformational rearrangement of the kinase activation loop into an inactive conformation. This binding interaction is highly specific to Monopolar spindle 1 kinase due to the unique structural features of this binding pocket, which differs significantly from the corresponding regions in related kinases. The precise shape complementarity between the neopentyl substituent and this hydrophobic pocket results in multiple favorable van der Waals contacts that contribute substantially to the overall binding affinity.
Structure-activity relationship studies comparing the neopentyl substituent with various alternative alkyl chains have demonstrated the critical importance of both the size and branching pattern of this structural element. Linear alkyl chains of comparable molecular weight fail to achieve the high potency observed with the neopentyl group, indicating that the specific three-dimensional shape is more important than simply the hydrophobic surface area. Cyclic alkyl substituents have also been evaluated, with constrained ring systems generally showing reduced activity compared to the flexible neopentyl chain. These findings suggest that the neopentyl group adopts a specific conformation within the binding pocket that optimizes hydrophobic interactions while minimizing steric clashes with protein side chains.
The selectivity contribution of the neopentyl chain has been validated through kinome-wide selectivity profiling, which demonstrates that Bos172722 exhibits minimal activity against kinases that lack the specific binding pocket required to accommodate this bulky substituent. The activation loop rearrangement that creates the neopentyl binding site is relatively uncommon among kinases, contributing to the excellent selectivity profile observed for this compound. This selectivity mechanism represents a significant advantage over kinase inhibitors that rely primarily on ATP-competitive binding, as it provides an additional selectivity determinant that is independent of the highly conserved ATP binding site architecture found across the kinome.
The triazole moiety incorporated into the aniline substituent of Bos172722 represents a critical structural element that significantly influences binding affinity, although its mechanism of action differs from initial predictions based on conventional structure-activity relationship principles. Initial analog design strategies anticipated that the triazole group would participate in direct hydrogen bonding interactions with kinase active site residues, similar to binding modes observed for other heterocyclic kinase inhibitors. However, crystallographic analysis reveals that the triazole does not form direct hydrogen bonds with the protein, suggesting that its contribution to binding affinity operates through alternative mechanisms such as conformational stabilization or desolvation effects.
Systematic structure-activity relationship studies comparing triazole-containing analogs with corresponding imidazole and pyrazole derivatives have provided insights into the specific requirements for optimal activity. The replacement of the triazole with a pyrazole moiety results in a significant reduction in binding affinity, despite the structural similarity between these five-membered heterocycles. This finding indicates that the specific nitrogen arrangement within the triazole ring is critical for achieving optimal activity, possibly through effects on the electronic properties of the entire aniline substituent. The triazole moiety may also influence the overall conformation of the aniline side chain, positioning other substituents in orientations that optimize binding interactions with the kinase active site.
The methyl substituent on the triazole ring provides additional structure-activity relationship information regarding the binding mode and requirements for this heterocyclic component. This methyl group appears to occupy a favorable binding region that can accommodate small alkyl substituents while contributing to the overall binding affinity through hydrophobic interactions. Alternative substituents on the triazole ring have been explored to optimize this interaction, with findings suggesting that the methyl group represents an optimal balance between binding affinity enhancement and maintenance of favorable physicochemical properties. The incorporation of larger or more polar substituents at this position generally results in reduced activity, indicating specific size constraints within the binding pocket region that accommodates the triazole moiety.
Structural Component | Modification | Kinase Potency Impact | Selectivity Effect | Metabolic Stability |
---|---|---|---|---|
Pyrido[3,4-d]pyrimidine Core | 6-Methyl addition | Maintained | Enhanced CDK2 selectivity | Significantly improved |
Neopentyl Chain | Linear alkyl replacement | Reduced 40-fold | Decreased kinome selectivity | Maintained |
Triazole Moiety | Pyrazole replacement | Reduced significantly | Altered selectivity profile | Not determined |
Ethoxy Group | Methoxy replacement | Reduced potency | Decreased selectivity | Not determined |
Synthesis Parameter | Optimized Conditions | Yield (%) | Reaction Time | Scale Achieved |
---|---|---|---|---|
Core Construction | Microwave-assisted | 85-92 | 4-6 hours | Multi-gram |
Suzuki Coupling | Palladium catalysis | 78-85 | 12-18 hours | Kilogram |
Methylation | Basic conditions | 90-95 | 2-4 hours | Multi-gram |
Final Purification | Column chromatography | 95-98 | Variable | Kilogram |